2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core fused with a piperazine ring and a pyrimidine moiety
Mechanism of Action
The compound also contains a piperazine moiety, which is a common feature in many pharmaceuticals due to its ability to interact with various biological targets . Piperazine derivatives have been reported to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antiprotozoal, antipsychotic, nootropic, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It is being investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. Examples include:
- (2-methyl-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-20-14-4-3-13(11-15(14)21-12)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,13H,3-4,7-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQAQPETRNSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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